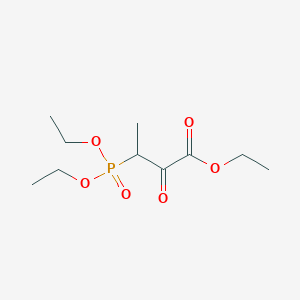![molecular formula C13H30ClNO7S B14484384 N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate CAS No. 66143-48-4](/img/structure/B14484384.png)
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trimethylammonium group, an octyloxy group, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate typically involves the reaction of N,N,N-trimethylethanolamine with octyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with perchloric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted ammonium compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-2-(octanoyloxy)ethanaminium: Similar in structure but with an octanoyloxy group instead of an octyloxy group.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, making it different in terms of reactivity and applications.
Uniqueness
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate is unique due to its combination of the trimethylammonium group, octyloxy group, and sulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
66143-48-4 |
|---|---|
Formule moléculaire |
C13H30ClNO7S |
Poids moléculaire |
379.90 g/mol |
Nom IUPAC |
trimethyl(2-octoxysulfonylethyl)azanium;perchlorate |
InChI |
InChI=1S/C13H30NO3S.ClHO4/c1-5-6-7-8-9-10-12-17-18(15,16)13-11-14(2,3)4;2-1(3,4)5/h5-13H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KWZDZAHMCYKUJL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOS(=O)(=O)CC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


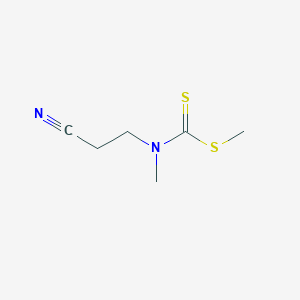
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
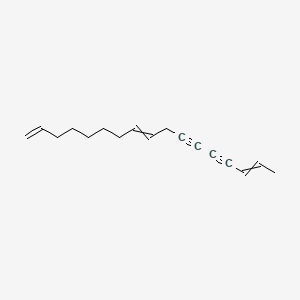
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
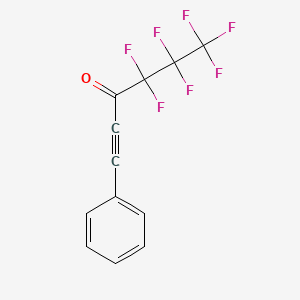
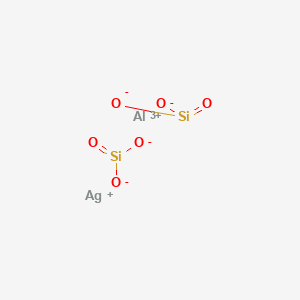
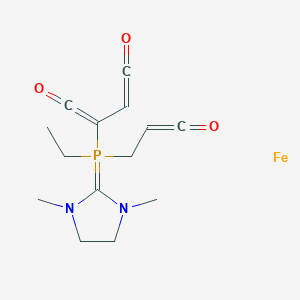
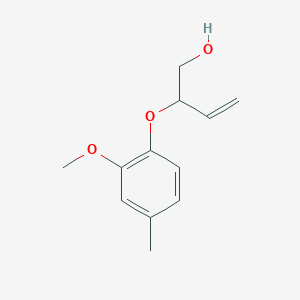
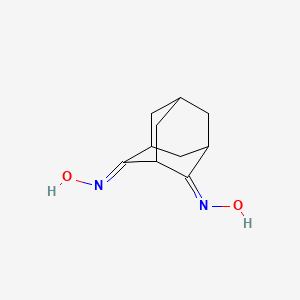
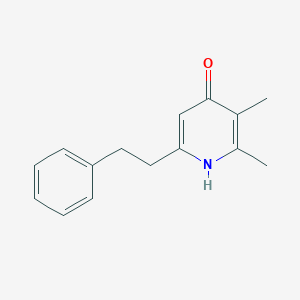
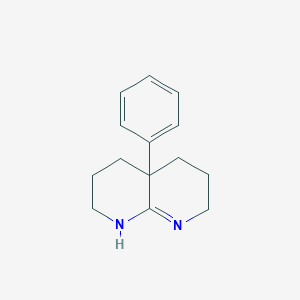
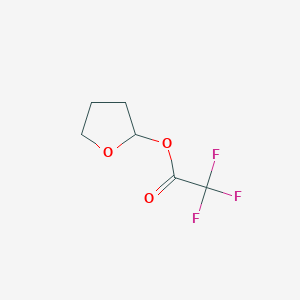
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
